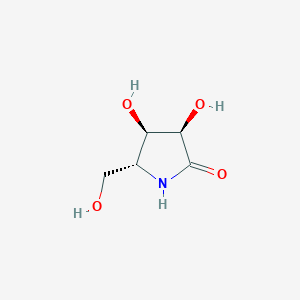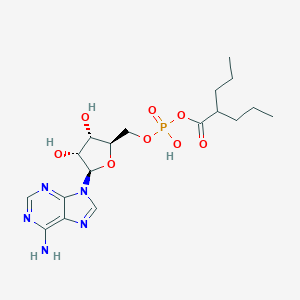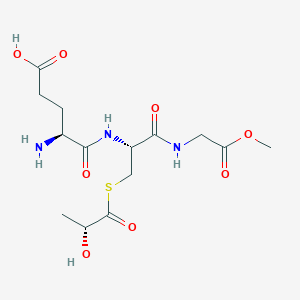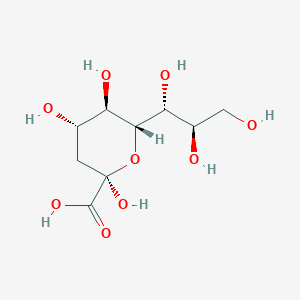
Deamino-alpha-neuraminic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deamino-alpha-neuraminic acid (DANA) is a sialic acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biotechnology, and food industry. DANA is a non-natural sialic acid that lacks the N-acetyl group, making it structurally distinct from other sialic acids.
Applications De Recherche Scientifique
Neuraminidase Inhibition and Cardiac Disease
Research highlights the critical role of enzymes called neuraminidases (NEUs) in cardiovascular health. NEUs, by cleaving off sialic acids on cell surfaces, significantly impact cell communication and inflammatory responses. The activity of NEUs or the resultant sialic acid levels serve as diagnostic biomarkers for cardiovascular diseases such as atherosclerosis, myocardial infarction, and cardiomyopathies. Inhibiting NEU activity, as seen in various animal models, reduced inflammation, improved cardiac function, and enhanced vascular health. This positions NEU inhibition, potentially achieved through compounds like Deamino-alpha-neuraminic acid, as a promising therapeutic strategy for cardiac diseases (Heimerl et al., 2022).
Enzymatic and Biochemical Insights
Deamino-alpha-neuraminic acid is closely related to the study of neuraminidases, enzymes that act upon sialic acids. Sialic acids, found in glycoproteins, glycolipids, and other cellular components, are integral to diverse physiological processes. Human sialidases, which Deamino-alpha-neuraminic acid may influence, are present in various organs and cell types, with distinct roles and complexation with other proteins. The study of these enzymes contributes significantly to understanding and potentially treating diseases like sialidosis and galactosialidosis, where sialidase deficiency is a key factor (Achyuthan & Achyuthan, 2001).
Neurological Research
Investigations into neuraminic (sialic) acid, closely related to Deamino-alpha-neuraminic acid, have underscored its critical role in biological systems, particularly concerning neurological conditions like amaurotic family idiocy and other disorders. These studies indicate that the structural and functional understanding of neuraminic acid derivatives can provide insights into animal physiology and potential therapeutic avenues (Saifer, Volk, & Aronson, 1959).
Propriétés
Numéro CAS |
144383-50-6 |
|---|---|
Nom du produit |
Deamino-alpha-neuraminic acid |
Formule moléculaire |
C9H16O9 |
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
(2R,4S,5R,6R)-2,4,5-trihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C9H16O9/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16/h3-7,10-14,17H,1-2H2,(H,15,16)/t3-,4+,5+,6+,7+,9+/m0/s1 |
Clé InChI |
CLRLHXKNIYJWAW-LSRLBZCKSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H](O[C@]1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)O)O |
SMILES |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O |
SMILES canonique |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O |
Autres numéros CAS |
144383-50-6 |
Synonymes |
poly(oligo)(3-deoxyglycero-galacto-nonulosonate) poly(oligo)KDN |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



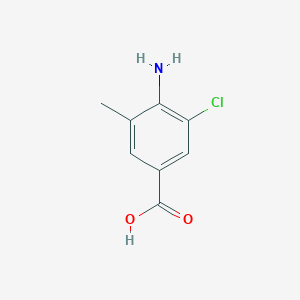
![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)
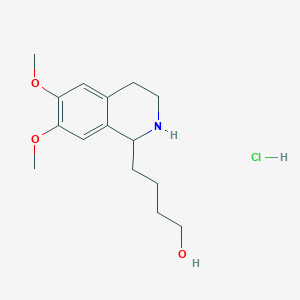
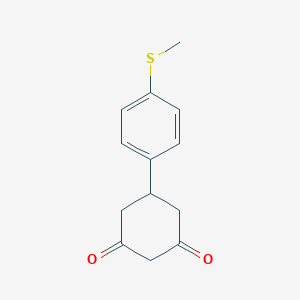
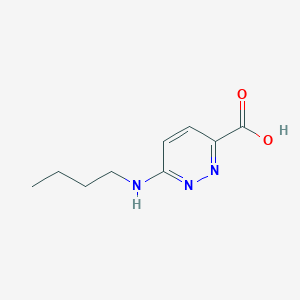

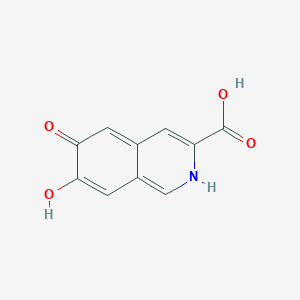
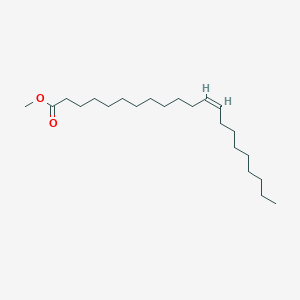

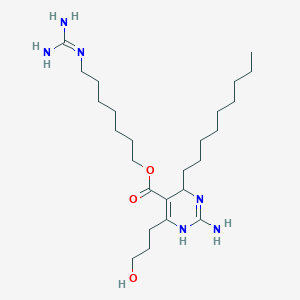
![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)
